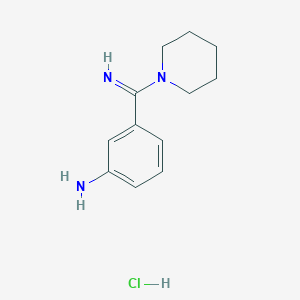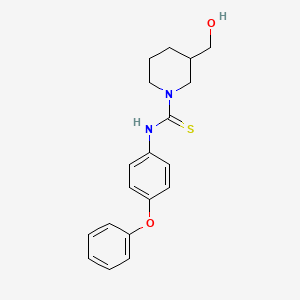
3-(Piperidine-1-carboximidoyl)aniline;hydrochloride
Overview
Description
3-(Piperidine-1-carboximidoyl)aniline;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 3-(Piperidine-1-carboximidoyl)aniline;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of piperidine with aniline derivatives under specific conditions. For instance, a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines can be catalyzed by TMSI in methanol at room temperature to yield substituted piperidines . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(Piperidine-1-carboximidoyl)aniline;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include various substituted piperidines and aniline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties . The compound is also used in the development of drugs for treating neurological disorders such as Alzheimer’s disease . In the industrial sector, it is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carboximidoyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity. For example, some piperidine compounds inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
3-(Piperidine-1-carboximidoyl)aniline;hydrochloride can be compared with other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share the piperidine moiety but differ in their specific structures and biological activities. For instance, piperine is known for its antioxidant properties, while evodiamine exhibits anticancer effects
Properties
IUPAC Name |
3-(piperidine-1-carboximidoyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c13-11-6-4-5-10(9-11)12(14)15-7-2-1-3-8-15;/h4-6,9,14H,1-3,7-8,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIYLDMBGXOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4084863.png)
![methyl 2-{2-[(benzylamino)carbonyl]-3-oxo-2,3-dihydro-1H-benzo[f]chromen-1-yl}-2-methylpropanoate](/img/structure/B4084869.png)

![6-Amino-3-(2,5-dimethoxyphenyl)-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084889.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4084908.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4084915.png)
![1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4084922.png)

![5-(2-furyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084933.png)
![N-(tetrahydro-2-furanylmethyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4084940.png)
![methyl 2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4084948.png)
![Methyl [4-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4084950.png)
![Ethyl 4-[(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)carbamoyl]benzoate](/img/structure/B4084956.png)
![N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4084962.png)
